4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one
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Overview
Description
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1(2H)-one is a complex organic compound that belongs to the class of phthalazinone derivatives. This compound is characterized by the presence of a phthalazinone core, substituted with a 3,4-dimethoxyphenyl group and an oxadiazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 3,4-dimethoxybenzohydrazide with an appropriate nitrile under acidic conditions.
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized by cyclization of a suitable hydrazine derivative with a phthalic anhydride or its derivatives.
Coupling of the Two Fragments: The final step involves coupling the oxadiazole ring with the phthalazinone core under basic conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of alternative solvents and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1(2H)-one has several scientific research applications:
Medicinal Chemistry: This compound has potential as a pharmacophore in the design of new drugs, particularly for its anticancer and anti-inflammatory properties.
Material Science: The unique electronic properties of the oxadiazole ring make this compound useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can interact with enzymes such as kinases and proteases, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A compound with similar methoxy substitutions on the phenyl ring, known for its psychoactive properties.
4-(3,4-Dimethoxyphenyl)-2H-phthalazin-1-ones: Compounds with similar phthalazinone cores, used as selective PDE4 inhibitors.
Uniqueness
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1(2H)-one is unique due to the combination of the oxadiazole ring and the phthalazinone core, which imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4/c1-4-16-9-12-18(13-10-16)30-26(31)20-8-6-5-7-19(20)23(28-30)25-27-24(29-34-25)17-11-14-21(32-2)22(15-17)33-3/h5-15H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUYUEVQNWYWRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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